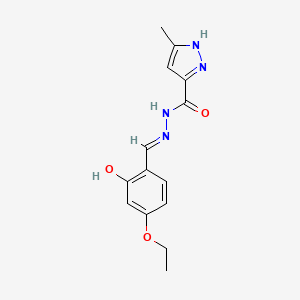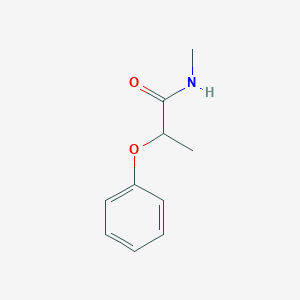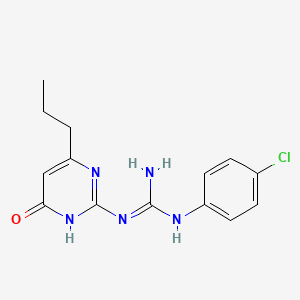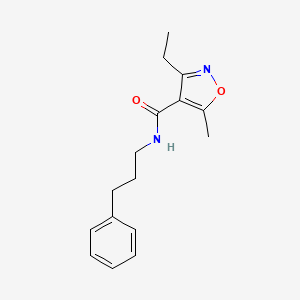![molecular formula C17H25N3O2 B6018916 N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dental and medical fields. CPP-ACP is a bioactive peptide that can bind to hydroxyapatite and promote remineralization of tooth enamel. In addition, CPP-ACP has been shown to have antimicrobial properties and can inhibit the growth of oral bacteria.
Wirkmechanismus
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide works by binding to hydroxyapatite, the main mineral component of tooth enamel. The peptide stabilizes amorphous calcium phosphate (ACP) and prevents its conversion to hydroxyapatite. This promotes remineralization of tooth enamel and prevents the formation of dental caries. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of oral bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can promote the remineralization of tooth enamel and prevent the formation of dental caries. This compound has also been shown to have antimicrobial properties and can inhibit the growth of oral bacteria. In addition, this compound has been investigated for its potential use in drug delivery systems and as a carrier for anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has a number of advantages for lab experiments. It is a bioactive peptide that can be easily synthesized using SPPS. This compound has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to have a number of potential applications in dental and medical fields. However, there are also limitations to using this compound in lab experiments. The peptide can be expensive to synthesize and purify, and its stability and solubility can be a challenge.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide. One area of interest is the development of new drug delivery systems using this compound as a carrier. This compound has also been investigated for its potential use in the treatment of dentin hypersensitivity. In addition, there is ongoing research on the use of this compound in the prevention of dental caries and the promotion of remineralization of tooth enamel. Finally, there is interest in exploring the antimicrobial properties of this compound and its potential use in the treatment of oral infections.
Synthesemethoden
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to release the peptide. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has been extensively studied for its potential applications in dental and medical fields. In dentistry, this compound has been shown to promote remineralization of tooth enamel and prevent dental caries. This compound can also be used as a topical treatment for dentin hypersensitivity. In medicine, this compound has been investigated for its potential use in drug delivery systems and as a carrier for anticancer drugs.
Eigenschaften
IUPAC Name |
N-[3-(cyclohexylcarbamoylamino)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-16(21)19-14-10-7-11-15(12(14)2)20-17(22)18-13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKRKKPQIBEYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6018844.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)


![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)


![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6018935.png)